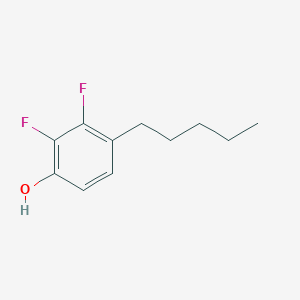

2,3-Difluoro-4-pentylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-2-3-4-5-8-6-7-9(14)11(13)10(8)12/h6-7,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWDXIBLGPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Fluorinated Phenols in Contemporary Organic Chemistry

Fluorinated phenols are a pivotal class of compounds in organic chemistry, largely because the introduction of fluorine atoms into organic molecules can lead to profound and often beneficial changes in their properties. rsc.org This "fluorine effect" can enhance thermal stability, metabolic resistance, and binding affinity, making these compounds highly valuable in medicinal chemistry and materials science. rsc.orgontosight.ai

The high electronegativity of fluorine alters the acidity of the phenolic proton, making fluorinated phenols more acidic than their non-fluorinated counterparts. ontosight.ai This modification of electronic properties is crucial for tuning the reactivity of the molecule in subsequent synthetic steps or its interaction with biological targets. ontosight.ai Fluorinated phenols serve as critical intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced polymers. ontosight.aiontosight.aiontosight.ai For instance, the strategic placement of fluorine can modify the pharmacokinetic profiles of drug candidates, potentially improving their efficacy. ontosight.ai

Methods for synthesizing fluorinated phenols are a subject of ongoing research, with electrophilic fluorination using reagents like Selectfluor™ being a common strategy. arkat-usa.org The development of efficient and regioselective fluorination techniques remains a key goal in synthetic chemistry, enabling access to a wider variety of these versatile building blocks. arkat-usa.orgorganic-chemistry.org

Significance of Alkylphenols As Molecular Scaffolds

Alkylphenols, which are produced by the alkylation of phenols, are a significant family of compounds that serve as versatile molecular scaffolds in chemical manufacturing. afirm-group.com Their dual nature, possessing both a hydrophilic phenol (B47542) head and a lipophilic alkyl tail, imparts surfactant-like properties that are exploited in numerous applications. chemsec.org

These compounds are fundamental building blocks for a diverse range of materials:

Surfactants: Alkylphenols are precursors to alkylphenol ethoxylates (APEOs), a widely used class of non-ionic surfactants in industrial cleaning products and textile processing. afirm-group.comtaylorandfrancis.com

Polymers and Resins: They act as intermediates in the production of phenolic resins and antioxidants used to stabilize polymers like PVC and rubber. afirm-group.comchemsec.org

Fuel and Lubricant Additives: Their properties make them useful as additives in fuels and lubricants. chemsec.org

Specialty Chemicals: They are also used as starting materials for fragrances and fire-retardant materials. chemsec.org

The length and branching of the alkyl chain, such as the pentyl group in the title compound, can be varied to precisely control the physical properties of the final product, such as its solubility and melting point. sfei.org This modularity makes alkylphenol scaffolds a highly adaptable platform for constructing more complex molecules tailored for specific functions. researchgate.net

Overview of Difluorinated Aromatic Systems: Electronic and Steric Influences

The presence of two fluorine atoms on an aromatic ring, as in 2,3-Difluoro-4-pentylphenol, introduces significant electronic and steric perturbations that define the molecule's character. Fluorine exerts a powerful electron-withdrawing inductive effect (–I) due to its high electronegativity, which pulls electron density away from the aromatic ring. ontosight.ainii.ac.jp This effect is compounded in difluorinated systems.

Simultaneously, fluorine's lone pairs can participate in a repulsive interaction with the ring's π-electrons or, in some contexts, a weak resonance donation effect (+R). nii.ac.jp However, the inductive effect typically dominates, leading to a polarized molecule with a lower energy highest occupied molecular orbital (HOMO). nii.ac.jpacs.org This electronic modulation can be harnessed to tune the reactivity and intermolecular interactions of the molecule. For example, the difluoro substitution can create regions of high electrophilicity, facilitating specific types of molecular interactions. pcbiochemres.com

The electronic influence of substituents on an aromatic ring can be quantified using Hammett constants, which describe the inductive (σI) and resonance (σR) effects. For fluorine-containing groups, these values confirm a strong electron-accepting nature.

Data derived from studies on aromatic compounds with difluoro(methoxy)methyl and related groups, indicating the general electron-withdrawing nature of such functionalities. researchgate.netnuph.edu.ua

Sterically, fluorine is relatively small (van der Waals radius of 1.47 Å), but the presence of two adjacent fluorine atoms can influence the preferred conformation of nearby functional groups, such as the pentyl chain, and affect how the molecule packs in a solid state or binds to a surface.

Interdisciplinary Research Trajectories for 2,3 Difluoro 4 Pentylphenol and Analogues

The unique hybrid structure of 2,3-Difluoro-4-pentylphenol positions it as a promising candidate for several advanced research fields, primarily in materials science and medicinal chemistry.

Materials Science: The combination of a rigid, polar difluorophenol head and a flexible, nonpolar pentyl tail is characteristic of molecules used in liquid crystals (LCs). The fluorinated aromatic core provides dipole moments necessary for alignment in an electric field, while the alkyl chain promotes the formation of mesophases. Research into analogues like 2-(2,3-Difluoro-4-pentylphenyl)-5-nonylpyrimidine, which is documented in patent literature, strongly suggests the utility of the 2,3-difluoro-4-pentylphenyl moiety as a core structural unit for liquid crystal displays (LCDs). nih.gov Future research would likely involve the synthesis of homologous series with varying alkyl chain lengths to optimize mesophase behavior and other physical properties for display applications.

Medicinal and Agrochemical Chemistry: Fluorinated phenols are established pharmacophores and key intermediates in the synthesis of bioactive compounds. ontosight.ai The difluoro- and pentyl- substitution pattern could be explored for developing new therapeutic agents or pesticides. The fluorine atoms can enhance metabolic stability and binding affinity to target enzymes, while the pentyl chain increases lipophilicity, which can improve membrane permeability. ontosight.ai Research could focus on using this compound as a starting scaffold to build more complex molecules for screening against various biological targets. ontosight.ai

Polymer Chemistry: Phenolic compounds are widely used in the creation of high-performance polymers. The specific properties imparted by the difluoro- and pentyl- groups could be leveraged to synthesize new polymers with enhanced thermal stability, chemical resistance, and specific surface properties. ontosight.ai

Table 2: Physicochemical Properties of this compound and a Related Analogue

| Property | This compound | 4-n-Pentylphenol (Analogue) |

|---|---|---|

| CAS Number | 887582-85-6 fluorochem.co.uk | 14938-35-3 chemical-suppliers.eu |

| Molecular Formula | C₁₁H₁₄F₂O fluorochem.co.uk | C₁₁H₁₆O chemical-suppliers.eu |

| Molecular Weight | 199.23 g/mol (calculated) | 164.24 g/mol nih.gov |

| Physical State | Solid fluorochem.co.uk | - |

| Boiling Point | Not available | 342 °C chemical-suppliers.eu |

| Melting Point | Not available | 23-25 °C chemical-suppliers.eu |

| Density | Not available | 0.960 g/mL at 20 °C chemical-suppliers.eu |

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a specialized chemical compound, involves sophisticated organic chemistry techniques. The primary challenges in its creation lie in the precise installation of two adjacent fluorine atoms on the phenol (B47542) ring and the subsequent addition of a pentyl group at a specific position. This article delves into the established and potential synthetic methodologies for this compound, focusing on the strategic aspects of difluorination and alkyl chain installation.

Structure Function Relationships and Mechanistic Elucidation of 2,3 Difluoro 4 Pentylphenol

Electronic and Steric Effects of 2,3-Difluoro Substitution on Phenolic Ring Reactivity and Acidity

The introduction of two fluorine atoms at the C2 and C3 positions significantly modulates the electronic landscape of the phenolic ring, which in turn has a profound impact on the compound's acidity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position (C2) due to its proximity to the hydroxyl group. quora.comaskiitians.com The combined -I effect of the two fluorine atoms decreases the electron density within the aromatic ring and, crucially, on the hydroxyl oxygen atom.

This electron withdrawal stabilizes the corresponding phenoxide anion formed upon deprotonation. By delocalizing the negative charge, the inductive effect makes the release of the proton (H+) more favorable, thereby increasing the acidity of the phenol (B47542). quora.com Consequently, 2,3-difluoro-4-pentylphenol is a stronger acid than both phenol and its monofluorinated analogues. The effect of halogen substitution on phenol acidity is quantifiable through pKa values, where a lower pKa indicates a stronger acid.

While fluorine also possesses an electron-donating resonance effect (+R) due to its lone pairs, this effect is significantly weaker than its inductive effect, especially when compared to other halogens like chlorine where d-orbital resonance can play a role. quora.comreddit.com In the case of fluorine, the strong -I effect is the dominant factor governing acidity. stackexchange.com

Sterically, the fluorine atom is relatively small (van der Waals radius of ~1.47 Å compared to hydrogen's ~1.2 Å), meaning the 2,3-difluoro substitution does not introduce significant steric hindrance around the hydroxyl group compared to larger substituents. This allows the electronic effects to be the primary determinant of the molecule's acidity and reactivity at the hydroxyl site.

| Compound | pKa Value | Reason for Acidity Change |

|---|---|---|

| Phenol | ~10.0 | Baseline acidity |

| 4-Fluorophenol (p-Fluorophenol) | ~9.9 | Weak -I effect due to distance; +R effect partially cancels it out. quora.comquora.com |

| 3-Fluorophenol (m-Fluorophenol) | ~9.3 | -I effect operates; no significant +R effect at the meta position. quora.com |

| 2-Fluorophenol (B130384) (o-Fluorophenol) | ~8.7 | Strong -I effect due to proximity to the -OH group, stabilizing the phenoxide ion. quora.comaskiitians.com |

| 2,3-Difluorophenol | ~7.7 (Predicted) | Additive and strong -I effects from two fluorine atoms significantly stabilize the phenoxide ion. |

Influence of the 4-Pentyl Side Chain on Molecular Conformation and Packing Efficiency

The conformational flexibility of the pentyl group is a key factor. The chain can adopt a low-energy, fully extended (all-trans) conformation or contain higher-energy gauche defects. acs.org An all-trans conformation results in a more linear, rod-like molecular shape, which can facilitate ordered packing arrangements such as interdigitation, where chains from adjacent molecules align and fill space efficiently. acs.orgnih.gov This "zipper effect" maximizes attractive London dispersion forces and often leads to more stable crystalline or liquid crystalline phases. nih.gov

Conversely, the presence of gauche conformers introduces kinks into the alkyl chain, making the molecule "fatter" and disrupting the potential for dense, ordered packing. acs.org The balance between these conformations, which can be influenced by temperature, dictates the packing efficiency. The regiochemistry of the alkyl chain is also shown to have a significant impact on the crystal packing of aromatic molecules. rsc.org This variability in conformation and packing allows for the formation of different polymorphs or mesophases (e.g., nematic, smectic) in liquid crystal applications.

Analysis of Intramolecular Hydrogen Bonding and its Impact on Molecular Rigidity and Planarity

The potential for an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom (O-H···F) is a significant structural consideration. The existence and strength of such a bond in 2-halophenols have been a subject of detailed investigation. While some studies suggest that the intramolecular H-bond in 2-fluorophenol is very weak or non-existent rsc.org, others provide spectroscopic and computational evidence for its presence. researchgate.netmdpi.com

Should such a bond form in this compound, it would create a five-membered ring structure involving the atoms H-O-C1-C2-F. This cyclization would lock the hydroxyl group into a specific orientation, significantly increasing the planarity and rigidity of the phenolic portion of the molecule. semanticscholar.orgnih.gov Enhanced molecular planarity can, in turn, promote more effective π–π stacking interactions between aromatic cores in the solid or liquid crystalline state. Computational studies using methods like Density Functional Theory (DFT) are crucial for determining the most stable conformer and elucidating the subtle energetic preferences for or against the formation of this intramolecular hydrogen bond. nbinno.com The presence of the second fluorine at the C3 position could further influence the electronic environment of the C2 fluorine and the hydroxyl group, potentially modulating the strength of this interaction.

Intermolecular Interactions and Self-Assembly Propensities of Fluorinated Alkylphenols

The self-assembly of this compound molecules into ordered supramolecular structures is governed by a combination of distinct intermolecular forces. The most significant of these is the classical O-H···O hydrogen bond between the hydroxyl groups of adjacent molecules. nih.gov This strong, directional interaction is a primary driver for the formation of chains or cyclic motifs.

In addition to this primary interaction, fluorination of the phenolic ring introduces other possibilities. It has been shown that fluorination can enhance the hydrogen bond donor ability of phenols, making them more effective building blocks for multicomponent networks. brighton.ac.ukrsc.org Furthermore, the presence of C-F bonds allows for weaker, non-covalent interactions such as C-H···F hydrogen bonds and dipole-dipole interactions, which can help stabilize the resulting assemblies. The collective strength of multiple C-H···F interactions can be significant in determining the final architecture. brighton.ac.uk

The self-assembly process is a result of the competition and cooperation between these interactions:

O-H···O Hydrogen Bonds: Strong, directional forces that tend to dominate the primary organization.

π–π Stacking: Interactions between the electron-rich aromatic cores.

Van der Waals Forces: Arising from the pentyl side chains, promoting aggregation and space-filling.

Weaker C-H···F and Dipole-Dipole Interactions: Provide additional stability to the assembled structure.

This hierarchy of interactions dictates whether the molecules will form simple dimers, extended chains, or more complex, three-dimensional networks, including potentially forming liquid crystal phases. brighton.ac.uknih.gov

Theoretical Frameworks for Understanding Structure-Property Modulations in Fluorinated Aromatic Compounds

Theoretical models are essential for connecting the molecular structure of compounds like this compound to their macroscopic material properties, such as dielectric anisotropy (Δε) and viscosity (γ). These properties are particularly critical in the field of liquid crystals.

The Maier-Meier theory is a foundational framework used to predict the dielectric anisotropy of nematic liquid crystals. researchmap.jpresearchgate.netiaea.org It relates Δε to molecular parameters including the molecular dipole moment (μ), the angle (β) this dipole makes with the long molecular axis, the anisotropy of the molecular polarizability (Δα), and the nematic order parameter (S).

The 2,3-difluoro substitution is a classic example of "lateral" fluorination. This structural motif is strategically employed to manipulate dielectric anisotropy. researchgate.netbiointerfaceresearch.com The strong C-F bonds introduce significant dipole moments that are largely perpendicular to the long axis of the molecule. According to the Maier-Meier equation, a large perpendicular dipole component (when β approaches 90°) leads to a negative value for the dielectric anisotropy (Δε < 0). nih.gov Materials with negative Δε are essential for technologies like Vertically Aligned (VA) mode liquid crystal displays.

Fluorination also impacts viscosity. While increasing molecular polarity can sometimes increase viscosity, the small size of fluorine atoms means that lateral substitution often leads to a decrease in viscosity compared to other substituents, which is beneficial for achieving fast switching times in display devices. researchgate.netnih.gov Computational chemistry, including semi-empirical molecular orbital methods and DFT, can be used to calculate the necessary molecular parameters (μ, β, Δα) to feed into the Maier-Meier model, allowing for the theoretical prediction and rational design of fluorinated liquid crystals with desired properties. nbinno.comresearchmap.jpresearchgate.net

| Property | Effect of Lateral Fluorination (e.g., 2,3-Difluoro) | Theoretical Implication |

|---|---|---|

| Dielectric Anisotropy (Δε) | Often becomes negative or more negative. biointerfaceresearch.comnih.gov | The C-F bond dipoles are oriented perpendicular to the long molecular axis, increasing the perpendicular component of the dielectric permittivity (ε⊥). |

| Viscosity (γ) | Tends to decrease or not increase significantly. researchgate.net | The small size of fluorine minimizes disruption to molecular packing and flow compared to bulkier lateral groups. |

| Clearing Point (Tc) | Generally decreases. researchgate.netnih.gov | The lateral substituents can disrupt the parallel stacking of molecules, reducing the thermal stability of the liquid crystalline phase. |

| Birefringence (Δn) | Tends to decrease. researchgate.net | Fluorine has low polarizability, which can reduce the overall anisotropy of molecular polarizability (Δα). |

Applications in Advanced Materials Science

Potential as Intermediates in Other Functional Organic Materials (e.g., specialty polymers, coatings)

Beyond liquid crystals, the structural features of 2,3-Difluoro-4-pentylphenol make it a promising intermediate for other classes of advanced materials. The combination of fluorine substitution and a reactive phenol (B47542) group opens avenues for its use in specialty polymers and high-performance coatings.

Fluoro-organic compounds are known to impart desirable properties to polymers, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). researchgate.net As a monomer, this compound could be incorporated into polymer backbones through its phenol group. For example, it could be used in the synthesis of:

Polyethers : Through nucleophilic substitution reactions with dihaloalkanes or other suitable monomers.

Polyesters : By reacting with dicarboxylic acids.

Epoxy Resins : As a fluorinated modifier to enhance the thermal and chemical stability of the cured resin.

In the field of coatings, materials with low surface energy are highly sought after for creating water-repellent and anti-fouling surfaces. Incorporating the 2,3-difluoro-4-pentylphenyl moiety into coating formulations could enhance their performance by leveraging the properties imparted by the fluorinated segment.

Emerging Research Themes and Future Directions for 2,3 Difluoro 4 Pentylphenol

Development of Novel and Sustainable Synthetic Methodologies

The increasing demand for high-purity fluorinated compounds has spurred research into synthetic methods that are not only efficient but also environmentally benign. researchgate.net Traditional multi-step processes for producing fluorinated phenols, such as those involving diazotization and hydrolysis of fluoro-bromo-benzene precursors, are often plagued by low yields, significant wastewater generation, and difficult-to-separate byproducts. google.com To overcome these limitations, research is moving towards more sustainable and scalable approaches.

Key emerging methodologies include:

Catalytic Fluorination: This represents a significant leap forward in synthesizing fluorinated compounds selectively and efficiently. rsc.org Research is active in developing catalytic systems, including those based on transition metals, that can achieve C-H fluorination directly, thus reducing the number of synthetic steps and improving atom economy. nottingham.ac.uk For instance, photocatalytic systems using organic catalysts like xanthone (B1684191) and a fluorinating agent such as Selectfluor® have shown success in the synthesis of benzylic fluorides. rsc.org

Continuous Flow Systems: The use of continuous flow photo-reactors offers enhanced safety, productivity, and scalability compared to batch processes. rsc.org These systems allow for precise control over reaction conditions, minimize the handling of hazardous reagents, and can be integrated with in-situ monitoring techniques for real-time process optimization. rsc.orgnottingham.ac.uk

Mechanochemical Methods: Solid-state aromatic nucleophilic fluorination presents a green chemistry approach that avoids the use of highly polar, high-boiling solvents that are often toxic and difficult to remove. rsc.org This technique, which uses reagents like potassium fluoride (B91410) (KF) and quaternary ammonium (B1175870) salts, can be fast, efficient, and performed under ambient conditions without the need for inert atmospheres. rsc.org

Improved Catalyst and Reagent Systems: Innovations include the development of safer and more effective fluorinating agents and the design of recoverable and reusable catalysts. nottingham.ac.ukosaka-u.ac.jp For example, research into using metal fluoride salts as a more sustainable fluorine source is a key area of investigation. researchgate.netnottingham.ac.uk A Chinese patent describes a method for synthesizing poly-fluorinated phenols using a catalyst such as RaneyNi or Pd/C, achieving yields over 80% and purity above 99.5% under controlled pressure and temperature, representing a significant improvement over conventional technologies. google.com

| Methodology | Key Advantages | Challenges | References |

|---|---|---|---|

| Traditional (e.g., Diazotization) | Established Procedures | Low yield, high waste, multiple steps, harsh conditions | google.com |

| Catalytic Fluorination | High selectivity, improved atom economy, milder conditions | Catalyst cost and stability, development of new catalytic systems | rsc.orgnottingham.ac.uk |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control | Initial setup cost, potential for clogging | rsc.org |

| Mechanochemistry (Solid-State) | Solvent-free, rapid, energy-efficient, ambient conditions | Substrate scope, scalability for industrial production | rsc.org |

Advanced Characterization Techniques for In-situ Monitoring of Reactions and Material Processes

To optimize the synthesis and application of 2,3-Difluoro-4-pentylphenol, it is crucial to monitor chemical reactions and material processes in real time. In-situ monitoring provides immediate feedback on reaction kinetics, the formation of intermediates, and product purity, allowing for precise control and a deeper mechanistic understanding. spectroscopyonline.com

Advanced techniques being employed include:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for tracking the concentration of reactants, products, and intermediates throughout a chemical reaction. nottingham.ac.uk It provides real-time kinetic data, which helps in elucidating reaction mechanisms and optimizing process parameters for catalytic fluorination. nottingham.ac.uk

In-situ ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the fluorine atoms in the target molecule, ¹⁹F NMR is a uniquely powerful tool. It can be used to monitor the progress of fluorination reactions and to detect and identify fluorine-containing intermediates and byproducts. rsc.org Studies on related compounds have successfully used in-situ ¹⁹F NMR to observe the formation of transient species during hydrolysis. rsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-Orbitrap-HRMS are used to identify transformation products and intermediates with high accuracy and sensitivity, complementing data from other spectroscopic methods. rsc.org

Fluorescence Spectroscopy: The use of fluorescent probes or labels allows for the in-situ monitoring of curing processes in polymer networks, which is relevant when this compound is incorporated into polymeric materials. scilit.com

| Technique | Primary Application in Synthesis/Processing | Type of Information Obtained | References |

|---|---|---|---|

| In-situ FTIR | Monitoring reaction progress and kinetics | Concentration changes of functional groups over time | nottingham.ac.uk |

| In-situ ¹⁹F NMR | Tracking fluorination reactions, identifying F-containing species | Chemical environment of fluorine atoms, detection of intermediates | rsc.org |

| UHPLC-Orbitrap-HRMS | Identification of trace intermediates and byproducts | Exact mass and molecular formula of reaction components | rsc.org |

| Fluorescence Spectroscopy | Monitoring polymerization and material curing | Changes in local viscosity and network formation | scilit.com |

Integrated Computational and Experimental Approaches for Rational Material Design

The design of new materials, particularly liquid crystals, has been revolutionized by the integration of computational modeling with experimental synthesis. This synergistic approach allows for the prediction of molecular properties before synthesis, saving significant time and resources. For a molecule like this compound, this is crucial for tailoring its properties for specific applications.

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate and predict key molecular properties. rsc.org These include dipole moments, polarizability, and conformational energies, which are fundamental to determining the macroscopic properties of liquid crystal materials, such as dielectric anisotropy (Δε) and clearing point. researchgate.netnih.gov DFT calculations have been successfully used to elucidate the reaction mechanisms of other fluorinated phenols, demonstrating the power of this approach. rsc.org

Experimental Validation: The predictions from computational models are then used to guide the targeted synthesis of new molecules. Experimental characterization of the synthesized compounds validates the computational predictions and provides feedback for refining the models. This iterative cycle of prediction, synthesis, and characterization accelerates the discovery of materials with desired performance characteristics. nih.gov For liquid crystals, this involves designing molecules that contribute to mixtures with high birefringence, low viscosity, and large dielectric anisotropy for fast-switching display applications. nih.gov

Exploration of New Material Applications Beyond Established Domains

While the primary application for this compound is as a precursor for liquid crystals in displays, the unique properties conferred by fluorination open doors to a range of emerging technologies. dakenchem.comrsc.org

Advanced Cooling Fluids: Fluorinated liquids are known for their high thermal stability, good dielectric properties, and non-flammability. dakenchem.com These characteristics make them ideal candidates for heat transfer fluids in high-performance applications, such as the cooling of electronics in data centers, supercomputers, and electric vehicle power systems. dakenchem.com

Responsive Soft Materials and Sensors: Liquid crystals are being explored for the design of responsive materials that can detect a variety of stimuli, including airborne pollutants, bacterial toxins, and mechanical interactions. nih.gov The specific molecular structure of this compound could be leveraged to create liquid crystal-based sensors with high sensitivity and selectivity.

Next-Generation Optical and Electronic Devices: The field of liquid crystals is expanding beyond displays into novel applications. mdpi.com These include programmable transistors, transparent optical arrays for 3D holography, and self-powered systems that integrate energy generation with display technology. mdpi.com The tailored properties of liquid crystals derived from this compound could be crucial for the development of these advanced devices.

| Application Domain | Specific Use | Key Properties Required | References |

|---|---|---|---|

| Established: Displays | TFT-LCD Liquid Crystal Mixtures | High dielectric anisotropy, low viscosity, wide nematic range | google.comresearchgate.netnih.gov |

| Emerging: Electronics | Advanced Cooling Fluids | High thermal stability, good dielectric properties, non-flammable | dakenchem.com |

| Emerging: Sensing | Responsive Soft Material Sensors | Tunable molecular interactions, sensitivity to external stimuli | nih.gov |

| Emerging: Photonics | 3D Holography, Programmable Transistors | High birefringence, fast electro-optical response | mdpi.com |

Green Chemistry Principles in the Synthesis and Application of Fluorinated Phenols

Applying the principles of green chemistry to the entire lifecycle of fluorinated phenols is essential for sustainable technological development. nih.gov This involves minimizing environmental impact from synthesis to final application and disposal.

Key principles being implemented include:

Waste Prevention: Shifting from stoichiometric reagents to catalytic methods and from batch to continuous flow processes significantly reduces the generation of chemical waste. rsc.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H fluorination is a prime example of a strategy to improve atom economy. nottingham.ac.uk

Use of Safer Solvents and Reagents: A major focus is on replacing hazardous and high-boiling point solvents with greener alternatives like ethanol (B145695) or developing solvent-free reaction conditions, such as in mechanochemistry. rsc.orgnih.govmdpi.com This also includes using less toxic fluorinating agents. osaka-u.ac.jp

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as certain photocatalytic or mechanochemical reactions, reduces the energy consumption of the synthetic process. rsc.orgnih.gov

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they are more efficient, highly selective, and catalysts can often be recycled and reused, minimizing waste. nottingham.ac.uknih.gov

Real-Time Analysis for Pollution Prevention: The use of in-situ monitoring techniques allows for precise control over reactions, preventing the formation of unwanted byproducts and ensuring process safety and efficiency. nih.gov

By embracing these principles, the chemical industry can continue to produce valuable compounds like this compound in a manner that is economically viable, efficient, and environmentally responsible. researchgate.net

Q & A

How can researchers optimize the synthesis of 2,3-Difluoro-4-pentylphenol to achieve high yields and purity?

Answer:

- Reagent Selection : Use 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol as the starting material, with potassium carbonate as a base and acetone as the solvent. The reaction benefits from catalytic iodide (e.g., KI) to enhance nucleophilic substitution efficiency .

- Purification : Flash column chromatography followed by ethanol recrystallization yields colorless crystalline products with 82% yield. Optimize solvent polarity during chromatography to minimize by-product retention .

- Purity Validation : Confirm purity (>99%) via HPLC (C18 column, detection at 230/265 nm). Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve closely eluting impurities .

What analytical methodologies are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Look for aromatic proton signals in the δ 6.8–7.4 ppm range, with splitting patterns reflecting fluorine coupling (e.g., 3JHF ~8–12 Hz). The pentyl chain’s methylene protons should appear as a multiplet at δ 1.2–1.6 ppm .

- 13C NMR : Fluorinated carbons (C-2, C-3) exhibit deshielding (δ 115–125 ppm). The phenolic oxygen’s para-substituted carbon (C-4) typically resonates near δ 160 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can confirm molecular weight (e.g., [M+Na]+ at m/z 707.3683) and rule out halogenated by-products .

How should researchers address discrepancies in NMR data when characterizing fluorinated phenolic derivatives?

Answer:

- Coupling Constant Analysis : Fluorine atoms induce splitting in adjacent protons. For example, vicinal fluorines (2,3-difluoro) create complex multiplet patterns. Compare observed coupling constants (e.g., 3JHF) with literature values for analogous compounds .

- Sample Contamination : If signals deviate, recheck solvent purity (e.g., deuterated chloroform) and ensure complete removal of residual acetone via vacuum drying.

- Dynamic Effects : Rotational barriers in the pentyl chain or biphenyl groups may cause signal broadening. Acquire spectra at elevated temperatures (e.g., 40°C) to reduce linewidth .

What safety protocols are critical when handling fluorinated phenolic compounds like this compound?

Answer:

- Hazard Assessment : Conduct a pre-experiment risk analysis per ACS guidelines, focusing on fluorinated intermediates (e.g., gas evolution during reactions) and solvents like DMF .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Fluorinated phenols may penetrate latex gloves.

- Ventilation : Perform reactions in fume hoods with bubbler traps to manage gas release (e.g., CO2 from carbonate bases) .

How can researchers ensure the absence of by-products or contaminants in synthesized this compound?

Answer:

- HPLC-MS Coupling : Combine HPLC retention time analysis with MS detection to identify low-abundance by-products (e.g., mono-fluoro derivatives or incomplete substitution products) .

- Comparative Chromatography : Cross-reference retention times with structurally similar phenols listed in analytical catalogs (e.g., 2,3-Dichlorophenol or 3,4-Dichlorophenol) to detect halogenated contaminants .

What strategies are recommended for designing comparative studies between this compound and other substituted phenols?

Answer:

-

Structural Analog Selection : Compare with chlorinated (e.g., 2,3-Dichlorophenol) or alkyl-substituted (e.g., 4-Pentylphenol) derivatives to assess electronic and steric effects .

-

Property Mapping :

Property This compound 4-Pentylphenol 2,3-Dichlorophenol LogP (lipophilicity) ~4.5 (estimated) 3.8 3.2 pKa ~9.5 10.2 8.1 Melting Point (°C) 85–90 (crystalline) 45–50 60–65 -

Experimental Controls : Use standardized conditions (e.g., solvent, temperature) to isolate substituent effects on reactivity or bioactivity .

How can researchers resolve conflicting data in fluorophenol reactivity studies?

Answer:

- Controlled Replicates : Repeat experiments with fresh reagent batches to rule out degradation (e.g., potassium carbonate absorbing moisture).

- Kinetic Profiling : Monitor reaction progress via timed aliquots analyzed by HPLC. Fluorine’s electron-withdrawing effects may slow nucleophilic substitutions compared to non-fluorinated analogs .

- Computational Modeling : Use DFT calculations to predict activation barriers for key steps (e.g., aryl ether formation) and compare with experimental rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.